molecular formula C11H13N B1266846 4-Butylbenzonitrile CAS No. 20651-73-4

4-Butylbenzonitrile

Cat. No. B1266846
CAS RN: 20651-73-4
M. Wt: 159.23 g/mol
InChI Key: KGZNJCXNPLUEQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Butylbenzonitrile derivatives involves key chemical reactions that include aromatic nucleophilic substitution and catalyzed addition processes. For instance, Hsiao et al. (2000) describe the synthesis of polyamides from compounds derived through reactions involving 4-tert-butylcatechol with p-fluorobenzonitrile, showcasing a method to create materials with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000). Additionally, Chen et al. (2014) developed a palladium-catalyzed direct addition of arylboronic acids to unprotected 2-aminobenzonitriles, highlighting a versatile method for synthesizing a broad range of compounds with potential biological activities (Chen, Ye, & Su, 2014).

Molecular Structure Analysis

The molecular structure of 4-Butylbenzonitrile and its derivatives is key to understanding their chemical behavior and properties. For example, Druzhinin et al. (2008) investigated the molecular structure of aminobenzonitriles with bulky amino substituents, revealing how electronic decoupling between amino and benzonitrile groups affects absorption properties (Druzhinin, Dubbaka, Knochel, Kovalenko, Mayer, Senyushkina, & Zachariasse, 2008).

Chemical Reactions and Properties

4-Butylbenzonitrile undergoes various chemical reactions that contribute to its diverse applications. The work by Patil et al. (2009) on the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using a basic ionic liquid as a catalyst is a notable example, showing the compound's versatility in creating valuable chemical structures under green conditions (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Physical Properties Analysis

The physical properties of 4-Butylbenzonitrile, such as solubility, thermal stability, and phase behavior, are crucial for its application in material science and chemical engineering. Hsiao et al. (2000) demonstrated that derivatives of 4-Butylbenzonitrile exhibit high thermal stability and good solubility in polar solvents, properties that are essential for their use in creating polymers and coatings with high performance (Hsiao, Yang, & Chen, 2000).

Chemical Properties Analysis

The chemical properties of 4-Butylbenzonitrile, such as reactivity towards nucleophiles, electrophiles, and its behavior in catalytic systems, define its role in synthetic chemistry. The study by Chen et al. (2014) on the palladium-catalyzed addition of arylboronic acids showcases the compound's chemical reactivity and its potential in producing compounds with significant applications in medicinal chemistry and materials science (Chen, Ye, & Su, 2014).

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • A study by Meyer et al. (1997) discusses the use of 4-tert-butylbenzonitrile oxide in the 1,3-dipolar cycloaddition process, highlighting its role in favouring the formation of the 4-substituted isoxazoline. This illustrates the compound's potential in organic synthesis and reaction specificity (Meyer, Easton, Lincoln, & Simpson, 1997).
  • Material Science and Polymer Synthesis :

    • Hsiao et al. (2000) explored the synthesis of polyamides using derivatives of 4-tert-butylcatechol, which involves aromatic nucleophilic substitution with p-fluorobenzonitrile. This research is significant for material science, particularly in the development of polymers with specific thermal and solubility properties (Hsiao, Yang, & Chen, 2000).
  • Electrochemical and Photophysical Properties :

    • A study by Fry (2003) on 1,4- and 1,2-Dinitrobenzenes in various solvents, including an ionic liquid containing 4-phenylbenzonitrile, reveals insights into ion-pairing effects. This research is relevant for understanding the electrochemical properties of compounds related to 4-Butylbenzonitrile (Fry, 2003).
  • Advanced Applications in Organic Chemistry :

    • The work of Zhao, Wang, and Xiao (2006) on plasma polymerization of 4-phenylbenzonitrile for synthesizing novel conjugated polynitrile thin films highlights its potential in creating materials with enhanced optical properties. This research has implications for developing new materials with specific photophysical characteristics (Zhao, Wang, & Xiao, 2006).
  • Spectroelectrochemical Analysis :

    • Yang et al. (2014) synthesized monomers like 4-di(4-(2-thienyl)phenyl)aminobenzonitrile and studied their electrochromic properties. These findings contribute to the understanding of how derivatives of 4-Butylbenzonitrile can be utilized in electrochromic devices, offering insights into their applications in electronics and display technologies (Yang, Wang, Zhao, Cui, Wang, & Liu, 2014).

Safety And Hazards

4-Butylbenzonitrile is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to use personal protective equipment when handling it .

properties

IUPAC Name

4-butylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZNJCXNPLUEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174693
Record name 4-Butylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40174693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylbenzonitrile

CAS RN

20651-73-4
Record name 4-Butylbenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylbenzonitrile
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Record name 4-Butylbenzonitrile
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Record name 4-Butylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
M Hertzog, K Börjesson - ChemPhotoChem, 2020 - Wiley Online Library
… In this work, we increase the thickness of FP cavities coupled to the C≡N stretching vibration of the organic molecule 4-butylbenzonitrile until the scale of microfluidic flow chemistry is …
M Hertzog, B Munkhbat, D Baranov, T Shegai… - Nano …, 2021 - ACS Publications
… We choose hexanal and 4-butylbenzonitrile as the organic molecules for this study (Figure 1… and the C≡N stretching mode of 4-butylbenzonitrile. These are strong absorption bands …
Number of citations: 21 pubs.acs.org
M Hertzog, B Munkhbat, D Baranov, T Shegai… - Nano Letters, 2021 - ACS Publications
… (a–c) Transmission maps of the gold rods inside the Fabry–Perot cavity, containing air, hexanal, or 4-butylbenzonitrile, respectively. All three were measured with a polarizer along the …
Number of citations: 5 pubs.acs.org
B Johnston, DM Loh, DG Nocera - Angewandte Chemie, 2023 - Wiley Online Library
… Furthermore, reduction of the desired product, 4-butylbenzonitrile, is inaccessible at this … product, 4-butylbenzonitrile, 3, is obtained. To ascertain whether 1,4-DCB reacts with 1- …
Number of citations: 6 onlinelibrary.wiley.com
K Nihei, I Kubo - International journal of biological macromolecules, 2019 - Elsevier
… We estimated the IC 50 values of 4-butylbenzonitrile (10) and 4-t-butylbenzonitrile (11) to be 108.1 μM and 418.9 μM, respectively (Fig. 4 and Table 1). Both nitriles act as tyrosinase …
Number of citations: 14 www.sciencedirect.com
EV Panteleeva, MY Lukyanova, LM Pokrovsky… - Russian Chemical …, 2007 - Springer
… The total yields of the products of the reactions of dianion 12– with nitriles 2 and 3 were 3—4 times higher than the yields of 4 propyl (24) and 4 butylbenzonitrile (25) (14 and 12%, …
Number of citations: 3 link.springer.com
S Kyushin, S Shiina, Y Nakadaira… - Main Group Metal …, 1995 - degruyter.com
… of o- and pdicyanobenzene can be carried out with relatively low-energy light (λ > 330 nm) without exciting (n-Bu)3SnSn(n-Bu)3 and these give 2- and 4-butylbenzonitrile in 27 and 45% …
Number of citations: 2 www.degruyter.com
WM Takele, L Piatkowski, F Wackenhut… - Physical Chemistry …, 2021 - pubs.rsc.org
… Rabi splitting – is found to be 50 cm −1 , and it is comparable to the Rabi splitting values of the C [triple bond, length as m-dash] N transition in BN (54 cm −1 ) 38 and 4-butylbenzonitrile …
Number of citations: 16 pubs.rsc.org
M Hertzog - 2020 - gupea.ub.gu.se
… Two molecules were chosen for this investigation, hexanal and 4-butylbenzonitrile (Fig. 3.8b). e absorption band of the hexanal C –– O stretch vibration is centered around 1724 cm …
Number of citations: 2 gupea.ub.gu.se
N Manapradit, S Poeaim, P Charoenying - Int. J. Agric. Technol, 2015 - ijat-aatsea.com
… Cyclopentane 5.856 Ethyl acetate 26 ethyl ester 17.918 4-butylbenzonitrile 17.479 benzoic acid 11.803 Butanol 22 m-tolunitrile 16.581 Benzonitrile 11.970 cyclohexane acetic acid …
Number of citations: 10 www.ijat-aatsea.com

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